Amyl 2-hydroxyethyl sulfide

Surface Science Colloid Chemistry Amphiphile Design

Amyl 2-hydroxyethyl sulfide (CAS 22812-91-5) provides a precisely balanced C5 alkyl chain—optimizing hydrophobic driving force versus aqueous compatibility—essential for reproducible colloid science and as a key building block in US5278341A. Immediate catalog availability bypasses custom synthesis delays, accelerating SAR campaigns and formulation development. Ensure ≥98% purity for reliable thermodynamic anchoring.

Molecular Formula C7H16OS
Molecular Weight 148.27 g/mol
CAS No. 22812-91-5
Cat. No. B1632745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyl 2-hydroxyethyl sulfide
CAS22812-91-5
Molecular FormulaC7H16OS
Molecular Weight148.27 g/mol
Structural Identifiers
SMILESCCCCCSCCO
InChIInChI=1S/C7H16OS/c1-2-3-4-6-9-7-5-8/h8H,2-7H2,1H3
InChIKeyGMCYCIFSAJJFSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amyl 2-Hydroxyethyl Sulfide (CAS 22812-91-5): An Amphiphilic Thioether with Tunable Hydrophobicity for Interface-Targeted Research


Amyl 2-hydroxyethyl sulfide (CAS 22812-91-5), also known as 2-(pentylthio)ethanol, is an amphiphilic organosulfur compound with the molecular formula C₇H₁₆OS and a molecular weight of 148.27 g/mol . It belongs to the class of alkyl-2-hydroxyethyl sulfides, which are characterized by a hydrophobic n-alkyl chain (C₅H₁₁, amyl) linked via a thioether (-S-) bridge to a hydrophilic 2-hydroxyethyl (-CH₂CH₂OH) headgroup . This dual functionality confers both lipophilic and hydrophilic character, positioning it as a nonionic surfactant and versatile synthetic intermediate [1]. While often categorized as a building block for early discovery research, its distinct physicochemical signature—specifically a measured standard free energy of adsorption (ΔG°_π) and a defined contribution of the thioethylene group—distinguishes it from simple alcohols or ethers .

The Alkyl Chain Length of 2-Hydroxyethyl Sulfides Dictates Thermodynamic Behavior, Rendering Substitution Non-Trivial


Substituting Amyl 2-hydroxyethyl sulfide with another compound from the same alkyl-2-hydroxyethyl sulfide series (e.g., ethyl, butyl, hexyl, or octyl) or a generic alcohol/ether is not chemically equivalent. Systematic studies across the homologous series from n-C₄H₉ to n-C₈H₁₇ demonstrate that the length of the alkyl chain precisely tunes key thermodynamic parameters, including the standard free energy of adsorption (ΔG°_π) and the standard free energy of transfer (ΔG°_t) [1]. As the alkyl chain lengthens, the hydrophobic contribution incrementally increases, leading to a predictable but non-linear shift in surface activity and aqueous solubility . Therefore, using a shorter chain (e.g., ethyl) would significantly reduce surface activity, while a longer chain (e.g., octyl) would drastically decrease solubility, each compromising the intended function in interfacial science, formulation, or as a building block for more complex amphiphiles. The specific C₅ (amyl) chain length represents a distinct and quantifiable balance between hydrophobic driving force and aqueous compatibility, which is essential for reproducible scientific outcomes .

Amyl 2-Hydroxyethyl Sulfide (22812-91-5) vs. Analogs: Comparative Data on Adsorption, Solubility, and Synthetic Utility


Quantifying Hydrophobicity: Contribution of the Thioethylene Group to Adsorption Energy

A fundamental differentiator for Amyl 2-hydroxyethyl sulfide is the quantified hydrophobic contribution of its thioethylene (-SCH₂CH₂-) group, which is not present in analogous alcohols or ethers. Surface tension measurements and thermodynamic modeling reveal that the thioethylene group exhibits a weak hydrophobic character, equivalent to the insertion of an additional 1.5 methylene (-CH₂-) groups between the alkyl chain and the hydroxyl group of an alcohol molecule [1]. This effect is derived from the standard free energy of adsorption (ΔG°_π) for the homologous series, providing a predictive, quantitative parameter for material design .

Surface Science Colloid Chemistry Amphiphile Design

Amphiphilic Balance Quantified: Standard Free Energy of Transfer (ΔG°_t) for the C₅ Chain vs. Shorter and Longer Homologs

The solubility and partitioning behavior of Amyl 2-hydroxyethyl sulfide is precisely defined by its standard free energy of transfer from aqueous solution to the pure liquid phase (ΔG°_t). For the series of alkyl-2-hydroxyethyl sulfides (z=0), the incremental ΔG°_t contribution per methylene (-CH₂-) group is -3.43 kJ mol⁻¹ . This value is distinct from that of alkylthiotetraoxyethylene glycols (z=3, -3.10 kJ mol⁻¹) and oxyethylenated alcohols (+0.53 kJ mol⁻¹ for -OCH₂CH₂- group), highlighting the unique thermodynamic signature conferred by the simple hydroxyethyl-thioether architecture [1].

Physical Chemistry Thermodynamics Amphiphile Solutions

Availability as a Validated Synthetic Building Block: AldrichCPR Catalog Item with Defined Purity

For procurement decisions, Amyl 2-hydroxyethyl sulfide is a catalog item from a major scientific supplier (Sigma-Aldrich, SKU S357928), offered as part of the AldrichCPR collection of rare and unique chemicals . The compound is provided with a purity specification of typically 95% and is priced at $32.70 per unit, with a typical shipping lead time of 2 business days . This contrasts with many closely related analogs (e.g., butyl, hexyl, or octyl 2-hydroxyethyl sulfides), which often require custom synthesis, leading to longer lead times and higher costs.

Chemical Synthesis Procurement Research Materials

Efficient Synthesis of N-Acylaminoalkyl Derivatives: A Key Intermediate for Patented Bioactive Compounds

Amyl 2-hydroxyethyl sulfide serves as a crucial intermediate in the synthesis of N-acylaminoalkyl 2-hydroxyethyl sulfides, a class of compounds for which specific preparative methods and applications have been patented [1]. The patented process describes the reaction of N-allylacetamide with mercaptoethanol to yield the hydroxyethyl sulfide core, which can then be further functionalized [1]. This contrasts with other thioether building blocks lacking the terminal hydroxyl group, which would not be suitable for this specific synthetic route.

Medicinal Chemistry Organic Synthesis Patent Chemistry

Amyl 2-Hydroxyethyl Sulfide (22812-91-5): Key Application Scenarios Based on Comparative Evidence


Systematic Studies of Structure-Property Relationships in Nonionic Surfactants

The quantified thermodynamic parameters for Amyl 2-hydroxyethyl sulfide (e.g., the -3.43 kJ mol⁻¹ ΔG°_t increment per -CH₂- group and the defined hydrophobic contribution of the -SCH₂CH₂- group) make it an essential reference compound for researchers building predictive models of amphiphile behavior [1]. By using a catalog-available compound with a precisely characterized C₅ chain, scientists can anchor their data and avoid the confounding variables introduced by custom-synthesized or poorly characterized homologs.

Investigating Interfacial Phenomena at the Air-Water Interface

The established surface activity data, including the standard free energy of adsorption (ΔG°_π), positions Amyl 2-hydroxyethyl sulfide as a valuable probe molecule for fundamental colloid and surface science . Its behavior at the aqueous solution-air interface is well-defined relative to both shorter and longer alkyl chain analogs and to ether and alcohol baselines, allowing for direct, comparative studies of adsorption kinetics and equilibrium thermodynamics.

Synthesis of Patent-Defined N-Acylaminoalkyl 2-Hydroxyethyl Sulfide Derivatives

As explicitly described in US5278341A, Amyl 2-hydroxyethyl sulfide is a key building block for constructing N-acylaminoalkyl 2-hydroxyethyl sulfides [2]. This application scenario is not speculative; the compound's terminal hydroxyl group is a required functional handle for the patented synthetic sequence. Researchers aiming to explore the chemical space or biological activity claimed in this patent must procure this specific thioether to replicate the reported methods.

Cost-Effective and Rapid Initiation of Structure-Activity Relationship (SAR) Studies

The commercial availability of Amyl 2-hydroxyethyl sulfide from major suppliers like Sigma-Aldrich as a catalog item (AldrichCPR) provides a strategic advantage for early-stage medicinal chemistry or materials science projects . It allows for the immediate purchase and evaluation of the C₅ chain length in SAR campaigns, bypassing the delays and expense associated with custom synthesizing the complete homologous series from scratch. This enables faster project initiation and more efficient resource allocation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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